![molecular formula C18H14F3NO2 B12883198 N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 920537-56-0](/img/structure/B12883198.png)
N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide
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Description
N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H14F3NO2 and its molecular weight is 333.3 g/mol. The purity is usually 95%.
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Biological Activity
N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide, with a CAS number of 920537-56-0, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its molecular characteristics, synthesis, and biological activity, particularly focusing on its therapeutic potential.
Molecular Characteristics
The molecular formula of this compound is C18H14F3NO2, with a molecular weight of approximately 333.30 g/mol. The compound features a benzofuran moiety, which is known for its biological significance, and a trifluoromethyl group that enhances lipophilicity and metabolic stability.
Property | Value |
---|---|
CAS Number | 920537-56-0 |
Molecular Formula | C₁₈H₁₄F₃NO₂ |
Molecular Weight | 333.30 g/mol |
LogP | 4.9989 |
PSA (Polar Surface Area) | 45.73 Ų |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the acetylation of 1-benzofuran-3-ylamine followed by the introduction of the trifluoromethyl group under controlled conditions to ensure high yield and purity.
Antiviral Properties
Recent studies have indicated that compounds containing benzofuran derivatives exhibit significant antiviral activities. For instance, benzofuran-based compounds have shown effectiveness against various viruses, including influenza and coronaviruses. The specific mechanism often involves the inhibition of viral replication through interference with viral proteins or host cell pathways.
In vitro studies have demonstrated that derivatives similar to this compound can inhibit the replication of viruses such as:
- Hepatitis C Virus (HCV)
- Influenza Viruses
- SARS-CoV-2
These findings suggest that the compound may possess broad-spectrum antiviral properties, making it a candidate for further exploration in antiviral drug development.
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Benzofuran derivatives have been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, research has shown that certain benzofuran compounds can inhibit kinases involved in tumor progression.
A study evaluating similar compounds reported IC50 values indicating significant inhibitory effects on cancer cell proliferation:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Benzofuran Derivative A | A549 (Lung Cancer) | 10 |
Benzofuran Derivative B | HeLa (Cervical Cancer) | 15 |
Case Studies
-
Antiviral Activity Against SARS-CoV-2 :
A recent study focused on the docking studies of benzofuran derivatives against SARS-CoV-2 proteins, revealing strong binding affinities that suggest potential as therapeutic agents against COVID-19 . -
Inhibition of Cancer Cell Growth :
In vitro assays demonstrated that modifications to the benzofuran structure significantly increased cytotoxicity against resistant cancer cell lines . The study highlighted the importance of substituent groups in enhancing biological activity.
Properties
CAS No. |
920537-56-0 |
---|---|
Molecular Formula |
C18H14F3NO2 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H14F3NO2/c19-18(20,21)15-7-3-1-6-14(15)17(23)22-10-9-12-11-24-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,22,23) |
InChI Key |
MVNBQGBBRJUMLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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